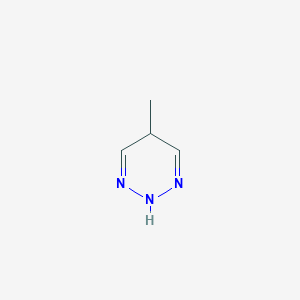
Ethyl 3-methyl-4-(tributylstannyl)but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-methyl-4-(tributylstannyl)but-2-enoate is an organotin compound that features a stannyl group attached to a but-2-enoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-4-(tributylstannyl)but-2-enoate typically involves the Stille coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide or pseudohalide. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Ligands: Phosphine ligands such as triphenylphosphine (PPh₃)
Solvent: Tetrahydrofuran (THF) or toluene
Base: Triethylamine or cesium carbonate
Temperature: 50-100°C
Industrial Production Methods
Industrial production of this compound may involve large-scale Stille coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-methyl-4-(tributylstannyl)but-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form tin oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The stannyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Halides or pseudohalides in the presence of a palladium catalyst.
Major Products
Oxidation: Tin oxides and corresponding carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted alkenes and esters.
Applications De Recherche Scientifique
Ethyl 3-methyl-4-(tributylstannyl)but-2-enoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Stille coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of new pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 3-methyl-4-(tributylstannyl)but-2-enoate in chemical reactions involves the formation of a palladium-stannyl intermediate during the Stille coupling process. This intermediate facilitates the transfer of the organic group from the stannyl compound to the organic halide, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-tributylstannylprop-2-enoate
- Ethyl 3-tributylstannylprop-2-enoate
- Butyl 3-tributylstannylprop-2-enoate
Uniqueness
Ethyl 3-methyl-4-(tributylstannyl)but-2-enoate is unique due to the presence of both a stannyl group and an ester group, which allows for diverse reactivity and applications. Its structure enables it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic organic chemistry.
Propriétés
Numéro CAS |
92511-62-1 |
|---|---|
Formule moléculaire |
C19H38O2Sn |
Poids moléculaire |
417.2 g/mol |
Nom IUPAC |
ethyl 3-methyl-4-tributylstannylbut-2-enoate |
InChI |
InChI=1S/C7H11O2.3C4H9.Sn/c1-4-9-7(8)5-6(2)3;3*1-3-4-2;/h5H,2,4H2,1,3H3;3*1,3-4H2,2H3; |
Clé InChI |
QGRXGIJPQOUSFE-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)CC(=CC(=O)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-4-[16-(pyren-1-YL)hexadecyl]aniline](/img/structure/B14342454.png)

![4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid](/img/structure/B14342464.png)
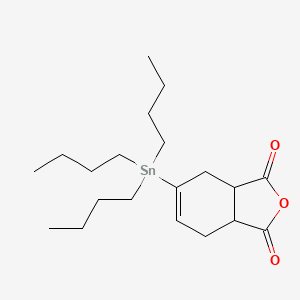
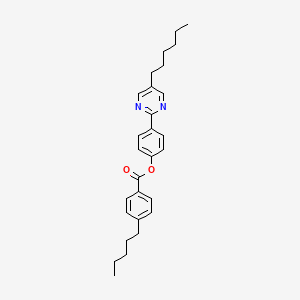
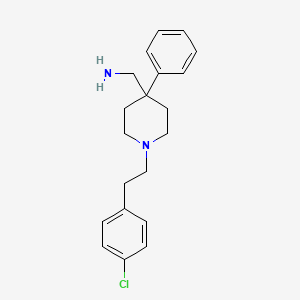
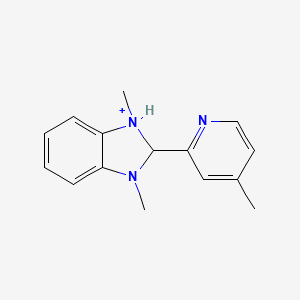

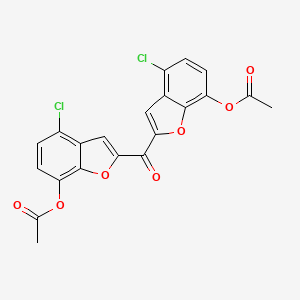
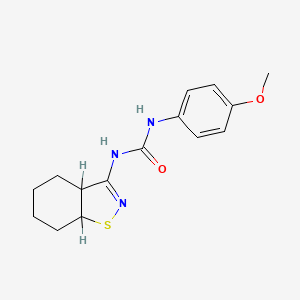
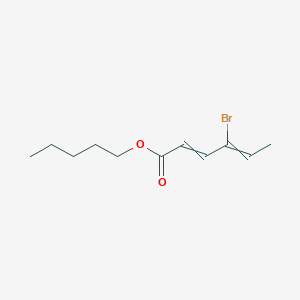
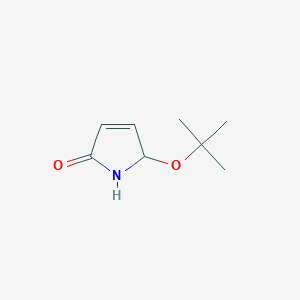
![N-(2-{4-[(Trimethylsilyl)oxy]phenyl}ethyl)benzenesulfonamide](/img/structure/B14342519.png)
